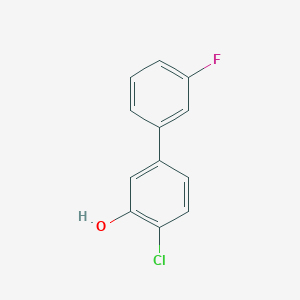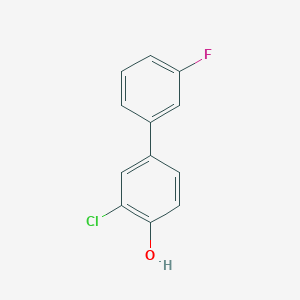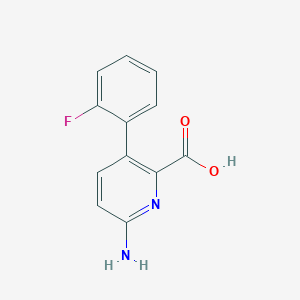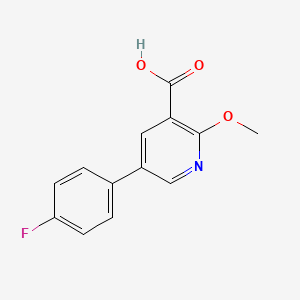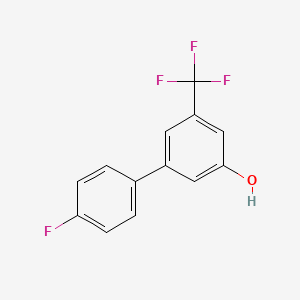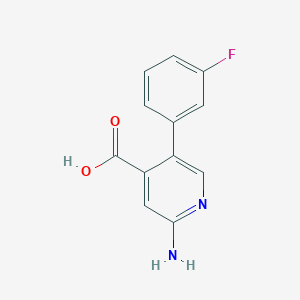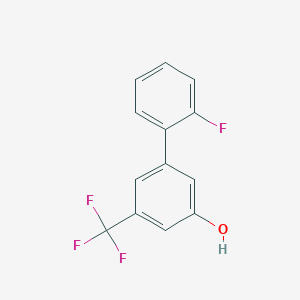
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% (5-F-3-TFMP) is a synthetic compound that has been studied for its potential applications in the development of pharmaceuticals and other products. 5-F-3-TFMP is a trifluoromethylphenol derivative, which is a type of phenol compound that has three fluorine atoms bonded to the phenol ring. The compound is known to be an effective synthetic intermediate in the production of pharmaceuticals and other products, and has been studied for its potential applications in the development of new drugs and other products.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts by forming a reactive intermediate that can then react with other molecules. This intermediate is believed to be formed by the reaction of the trifluoromethyl group with the phenol ring, which then reacts with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, the compound has been studied for its potential effects on the human body. It has been found to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity, low toxicity, and low cost. In addition, the compound is relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds. However, there are some limitations to using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. The compound is volatile and can be difficult to handle, and it can react with other compounds, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The potential applications of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are still being explored. Some potential future directions include the development of new pharmaceuticals and other products, the use of the compound as a catalyst in organic synthesis reactions, and the development of new materials, such as polymers. In addition, further research is needed to understand the full biochemical and physiological effects of the compound, as well as to determine the optimal conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%.
Synthesemethoden
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from commercially available starting materials. The synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% involves the reaction of 2-fluorophenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The reaction yields a 95% pure product, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in the development of new drugs and other products. The compound has been studied for its ability to act as a synthetic intermediate in the production of various drugs, including antibiotics and cardiovascular drugs. In addition, 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential use in the development of new materials, such as polymers, and for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKYBIGWGSUZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673430 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214367-68-6 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



